2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide

Catalog No.
S3007785
CAS No.
2090690-67-6
M.F
C8H4Br2F4
M. Wt
335.922
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide

CAS Number

2090690-67-6

Product Name

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide

IUPAC Name

1-bromo-2-(bromomethyl)-4-fluoro-5-(trifluoromethyl)benzene

Molecular Formula

C8H4Br2F4

Molecular Weight

335.922

InChI

InChI=1S/C8H4Br2F4/c9-3-4-1-7(11)5(2-6(4)10)8(12,13)14/h1-2H,3H2

InChI Key

KIGUAZAXSGVSPA-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)Br)CBr

Solubility

not available

Synthesis of Antiviral Compounds

Field: Medicinal Chemistry

Application: “2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide” is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .

Method:

Results:

Preparation of Hepatitis C Virus Inhibitors

Field: Virology

Application: This compound is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .

Method:

Results:

Synthesis of 2-Bromo-5-Fluorobenzotrifluoride

Field: Organic Synthesis

Application: This compound is used in the synthesis of 2-bromo-5-fluorobenzotrifluoride, a compound with wide applications, mainly as an organic reagent and medicine intermediate .

Method: The synthesis method comprises the following steps :

Synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles

Field: Antiviral Research

Application: This compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .

Method:

Preparation of 2-[(4-diarylmethoxy)phenyl]benzimidazoles

Field: Hepatitis C Virus Research

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is an organic compound characterized by the presence of bromine and fluorine substituents on a benzene ring. Its molecular formula is C8H5Br2F3C_8H_5Br_2F_3, and it has a molecular weight of approximately 335.92 g/mol. The compound features a bromobenzyl structure with a trifluoromethyl group at the para position relative to the bromine atom, which imparts unique chemical properties, including increased lipophilicity and potential biological activity.

Typical of halogenated aromatic compounds, including:

  • Nucleophilic Substitution Reactions: The bromine atoms can be substituted by nucleophiles, making it useful in organic synthesis.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form biaryl compounds.
  • Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group can influence reactivity patterns in electrophilic aromatic substitution reactions.

Several synthetic routes have been reported for the preparation of 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide:

  • Halogenation: Starting from 4-(trifluoromethyl)benzyl bromide, bromination can be achieved using elemental bromine in the presence of a catalyst.
  • Fluorination: The introduction of fluorine can be accomplished via electrophilic fluorination methods, utilizing reagents like potassium fluoride or other fluorinating agents under controlled conditions to achieve high yields .
  • Palladium-Catalyzed Cross-Coupling: Utilizing palladium catalysts, this method allows for the coupling of aryl halides with various nucleophiles to create substituted products efficiently .

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is primarily utilized as a building block in organic synthesis. It serves as an intermediate for:

  • Pharmaceuticals: It can be used to synthesize complex molecules with potential therapeutic effects.
  • Agrochemicals: Its derivatives may find applications in crop protection products.
  • Material Science: The compound may also be explored for creating new materials with specific electronic or optical properties.

Interaction studies involving 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing more complex molecules and evaluating its potential biological activity.

Several compounds share structural similarities with 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Bromo-4-(trifluoromethyl)benzyl bromideC8H5BrF3C_8H_5BrF_3Lacks fluorine at the 5-position; different reactivity
4-Bromo-3-(trifluoromethyl)benzyl bromideC8H5BrF3C_8H_5BrF_3Different substitution pattern; potential differences in biological activity
2-Fluoro-5-bromo-4-(trifluoromethyl)benzeneC8H5BrF3C_8H_5BrF_3Fluorine at the 2-position; alters electronic properties
4-(Trifluoromethyl)benzyl bromideC8H6BrF3C_8H_6BrF_3No additional bromo substituent; simpler structure

The unique combination of both bromo and fluoro groups at specific positions on the benzene ring gives 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide distinct chemical properties that may enhance its utility in various synthetic applications compared to its analogs.

XLogP3

4.2

Dates

Modify: 2023-08-17

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